REACTION_CXSMILES
|
[NH2:1][CH:2]([CH:6]1[CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4].[OH-].[Na+].[C:11](OC(=O)C)(=[O:13])[CH3:12]>O>[C:11]([NH:1][CH:2]([CH:6]1[CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4])(=[O:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)C1CC1
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Type
|
CUSTOM
|
Details
|
after stirring for a further 0.75 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ca. 5°
|
Type
|
TEMPERATURE
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Details
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whilst maintaining the temperature below 20°
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Type
|
EXTRACTION
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Details
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, and was then extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
n-propanol, 3:1 (7×100 ml.) and the combined extracts evaporated down
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried in vacuo over fresh phosphorus pentoxide
|
Type
|
CUSTOM
|
Details
|
Freeze-drying of the aqueous layer and similar work-up to the above gave further product (total yield 26.0 g., 65%)
|
Type
|
CUSTOM
|
Details
|
A sample of the solid was recrystallised from chloroform
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)C1CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8.9% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |